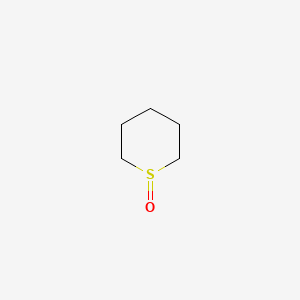

Thiane 1-oxide

Description

Significance of Cyclic Sulfoxides in Chemical Research

Cyclic sulfoxides are a pivotal class of organosulfur compounds. They are not only important intermediates in organic synthesis but also feature in a variety of biologically active molecules and pharmaceuticals. researchgate.netresearchgate.netjchemrev.com The sulfoxide (B87167) group is a polar moiety that can influence a molecule's lipophilicity, solubility, and metabolic stability, making it a valuable functional group in drug design. researchgate.net Furthermore, the stereogenic sulfur atom in sulfoxides introduces chirality, which is crucial in the development of asymmetric syntheses and stereoselective reactions. The study of cyclic sulfoxides provides deep insights into stereoelectronic effects and conformational preferences that govern chemical reactivity. kit.edursc.org

Overview of Thiane (B73995) 1-Oxide as a Model System

Thiane 1-oxide serves as an excellent model system for several reasons. Its relatively simple and well-defined chair-like conformation allows for detailed investigation of the conformational preferences of the sulfoxide group. umich.edu The interplay between the axial and equatorial conformers of the S=O group has been a subject of extensive research, providing fundamental data on non-bonding interactions and stereoelectronic effects within a six-membered ring. umich.educapes.gov.br This understanding is critical for predicting and controlling the stereochemical outcome of reactions involving more complex cyclic sulfoxides.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

4988-34-5 |

|---|---|

Formule moléculaire |

C5H10OS |

Poids moléculaire |

118.2 g/mol |

Nom IUPAC |

thiane 1-oxide |

InChI |

InChI=1S/C5H10OS/c6-7-4-2-1-3-5-7/h1-5H2 |

Clé InChI |

NNLBRYQGMOYARS-UHFFFAOYSA-N |

SMILES |

C1CCS(=O)CC1 |

SMILES canonique |

C1CCS(=O)CC1 |

Origine du produit |

United States |

Synthetic Methodologies for Thiane 1 Oxide and Derivatives

Direct Oxidation of Thianes to Thiane (B73995) 1-Oxide

The most direct and common approach for the synthesis of thiane 1-oxide involves the oxidation of the corresponding thiane. This transformation can be achieved using a variety of oxidizing agents, and significant research has been dedicated to controlling the chemo-, regio-, and stereoselectivity of this process. ontosight.ai

Chemo- and Regioselective Oxidation Strategies

The selective oxidation of a sulfide (B99878) to a sulfoxide (B87167) in the presence of other oxidizable functional groups is a key challenge in organic synthesis. For substrates containing multiple sulfur atoms or other sensitive moieties, the choice of oxidant and reaction conditions is crucial to prevent overoxidation to the sulfone or reaction at other sites.

Research has shown that controlling the regioselectivity of monooxidation in molecules with multiple sulfur atoms, such as dithianes, is a significant synthetic hurdle. beilstein-journals.org The development of new chemo- and regioselective reactions and methods is an active area of research, with new reagents and catalyst-free, one-pot syntheses being explored to achieve high selectivity under mild conditions. mdpi.com For instance, copper-catalyzed systems have been investigated for the chemo- and regioselective benzylic C(sp³)-H oxidation, highlighting the ongoing efforts to achieve selective transformations in complex molecules. nih.gov

Stereoselective Oxidation with Various Oxidants

The oxidation of a prochiral thiane can lead to the formation of two diastereomeric sulfoxides, with the oxygen atom in either an axial or equatorial position. The stereochemical outcome of the oxidation is highly dependent on the oxidant, the solvent, and the steric and electronic nature of substituents on the thiane ring.

The choice of oxidizing agent plays a critical role in determining the stereoselectivity of thiane oxidation. Different reagents exhibit distinct preferences for axial or equatorial attack on the sulfur atom. researchgate.net For example, oxidation of 4-substituted thianes with various agents shows that the proportion of cis and trans sulfoxides can vary significantly. researchgate.netacs.org

Commonly used oxidants include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, Oxone®, and periodate. acs.orgrsc.org The oxidation of thianes with wet bromine has been reported to predominantly yield equatorial thiane 1-oxides. researchgate.netresearchgate.net In contrast, dinitrogen tetroxide has been observed to rapidly equilibrate sulfoxides, favoring the thermodynamically more stable axial sulfoxide in a six-membered ring. researchgate.net The use of diphenyl sulfoxide in conjunction with triflic anhydride (B1165640) presents a stereoselective method that proceeds under anhydrous conditions, with the potential for thermodynamic control over the stereochemical outcome. researchgate.net

Table 1: Influence of Oxidizing Agent on the Stereoselectivity of Thiane Oxidation

| Oxidant | Predominant Isomer | Reference |

|---|---|---|

| Wet Bromine | Equatorial | researchgate.netresearchgate.net |

| Dinitrogen Tetroxide | Axial (via equilibration) | researchgate.net |

| Diphenyl sulfoxide/Tf₂O | Stereoselective (thermodynamic control) | researchgate.net |

| Ozone | Equatorial | researchgate.net |

Substituents on the thiane ring can profoundly influence the stereochemical course of the oxidation. The steric bulk and electronic properties of the substituents can direct the incoming oxidant to a specific face of the sulfur atom.

For instance, the oxidation of 2-alkylthianes with various reagents leads to mixtures of cis and trans sulfoxides, with the diastereoisomeric ratio depending on the size of the alkyl group. capes.gov.br In the case of 4-substituted thianes, the presence of hydroxyl or carbonyl groups can lead to a reversal of the usual stereospecificities observed with reagents like wet bromine or t-butyl hypochlorite (B82951). researchgate.netresearchgate.net This is often attributed to the participation of the 4-substituent in the reaction mechanism. researchgate.net For example, the oxidation of tert-butyl (4-nitrophenyl)sulfonyl(tetrahydro-2H-thiopyran-4-yl)carbamate with Oxone® gives predominantly the trans sulfoxide, demonstrating high steric approach control. researchgate.net

Stereochemical Control by Reagent Choice

Enzymatic Oxidation Pathways

Enzymatic oxidations offer a powerful and often highly stereoselective alternative to chemical methods for the synthesis of chiral sulfoxides. Enzymes such as cytochrome P-450 monooxygenases and Baeyer-Villiger monooxygenases (BVMOs) have been successfully employed for the oxidation of thianes. nih.govoup.comresearchgate.netscielo.br

Rabbit liver microsomes, as well as reconstituted systems with purified cytochrome P-450, have been shown to enzymatically oxidize thiane and its derivatives to the corresponding sulfoxides. nih.govoup.comresearchgate.net These enzymatic systems require oxygen and NADPH as cofactors. nih.govoup.com Chloroperoxidase is another enzyme that, in the presence of hydrogen peroxide, can catalyze the enantioselective oxidation of sulfides, often with high enantiomeric excess (ee). researchgate.net The enantioselectivity of these biocatalytic oxidations can sometimes be influenced by mutations in the enzyme's active site. scielo.br

Synthesis via Ring Closure and Cyclization Reactions

While direct oxidation of pre-existing thianes is the most common route, thiane 1-oxides can also be synthesized through the formation of the heterocyclic ring itself. These methods often involve the cyclization of a linear precursor already containing the sulfoxide moiety or the formation of the sulfoxide during the cyclization process.

One approach involves the reaction of a dihaloalkane with a sulfide source, followed by oxidation. For example, thiane can be prepared from 1-bromo-3-chloropropane (B140262) and sodium sulfide, followed by oxidation to this compound. thieme-connect.de Ring-closure reactions can be guided by principles such as Baldwin's rules, which predict the favorability of different types of cyclizations. libretexts.org The synthesis of substituted thianes, which can then be oxidized, has been achieved through multi-step sequences involving Michael additions and subsequent cyclizations. researchgate.netresearchgate.net For instance, the synthesis of trans-(+-)-N-methyl-2-(3-pyridyl)-2-tetrahydrothiopyrancarbothioamide 1-oxide, a potassium channel opener, involves the construction of the substituted thiane ring followed by oxidation to the sulfoxide. nih.gov

Derivatization of Pre-existing this compound Scaffolds

The functionalization of pre-existing this compound rings is a valuable strategy for the synthesis of more complex and substituted derivatives. This approach allows for the introduction of various functional groups at specific positions on the this compound scaffold, often with a high degree of stereocontrol. Key methodologies for this purpose include the generation and reaction of α-sulfinyl carbanions, halogenation, and Pummerer-type rearrangements.

A prominent method for the derivatization of thiane 1-oxides involves the deprotonation at the α-carbon to the sulfoxide group to form a stabilized α-sulfinyl carbanion. This nucleophilic intermediate can then react with a variety of electrophiles to introduce new substituents. The stereochemical outcome of these reactions is often highly dependent on the nature of the electrophile. rsc.org

Alkylation and Silylation:

The alkylation and silylation of this compound carbanions typically proceed with high stereoselectivity. For instance, the lithium carbanion of trans-4-phenyl-r-1-thiane 1-oxide reacts with electrophiles such as methyl iodide, benzyl (B1604629) bromide, and trimethylsilyl (B98337) chloride to yield products where the new substituent is introduced trans to the sulfoxide oxygen. This stereochemical preference is a well-documented phenomenon in the alkylation of cyclic sulfoxides. rsc.org

| This compound Substrate | Base | Electrophile | Product | Stereochemistry of Substitution | Yield (%) |

|---|---|---|---|---|---|

| trans-4-Phenyl-r-1-thiane 1-oxide | LDA | Methyl Iodide (MeI) | trans-4-Phenyl-c-2-methyl-r-1-thiane 1-oxide | trans to S=O | N/A |

| trans-4-Phenyl-r-1-thiane 1-oxide | LDA | Benzyl Bromide (BnBr) | trans-4-Phenyl-c-2-benzyl-r-1-thiane 1-oxide | trans to S=O | 70 |

| trans-4-Phenyl-r-1-thiane 1-oxide | LDA | Trimethylsilyl Chloride (Me3SiCl) | trans-4-Phenyl-c-2-trimethylsilyl-r-1-thiane 1-oxide | trans to S=O | N/A |

Acylation:

In contrast to alkylation, the acylation of the α-sulfinyl carbanion of this compound exhibits a complementary stereochemical outcome. The reaction of the carbanion with acylating agents, such as ethyl benzoate, results in the formation of keto sulfoxide products where the newly introduced acyl group is cis to the sulfoxide oxygen. This change in stereoselectivity is accompanied by an inversion of the this compound ring conformation. rsc.org

| This compound Substrate | Base | Acylating Agent | Product | Stereochemistry of Substitution | Yield (%) |

|---|---|---|---|---|---|

| trans-4-Phenyl-r-1-thiane 1-oxide | LDA | Ethyl Benzoate | cis-2-Benzoyl-trans-4-phenyl-r-1-thiane 1-oxide | cis to S=O | 74 |

The direct halogenation of thiane 1-oxides provides a route to α-halo this compound derivatives. The stereochemical course of this reaction can be influenced by the substitution pattern of the thiane ring and the halogenating agent used.

Chlorination:

The chlorination of various thiane 1-oxides has been studied using reagents such as t-butyl hypochlorite, sulfuryl chloride, and chlorine. oup.com For thiane 1-oxides with large substituents, such as a phenyl group at the 4-position, chlorination yields α-chloro sulfoxides where the chlorine atom is in an axial position and the sulfoxide oxygen is equatorial, regardless of the initial configuration at the sulfur atom. researchgate.netacs.org This suggests a mechanism that proceeds through an "inverted ylide" intermediate. researchgate.net

| Substrate | Chlorinating Agent | Product |

|---|---|---|

| cis-4-Phenylthis compound | t-Butyl hypochlorite/Pyridine | Axial-chloro, equatorial-oxygen product |

| trans-4-Phenylthis compound | t-Butyl hypochlorite/Pyridine | Axial-chloro, equatorial-oxygen product |

Bromination:

Similar to chlorination, thiane 1-oxides can be brominated. Studies on the bromination of cyclic sulfoxides, including this compound and its 4-substituted derivatives, have been conducted using a mixture of bromine and N-bromosuccinimide. researchgate.netoup.com

The Pummerer reaction of thiane 1-oxides with acetic anhydride is another method for α-functionalization, leading to the formation of α-acetoxy thianes. The reaction of conformationally fixed 4-(p-chlorophenyl)thiane 1-oxides has been shown to be stereoselective. In the presence of an acid scavenger like dicyclohexylcarbodiimide (B1669883) (DCC), the kinetically controlled product is the equatorial α-acetoxy sulfide. In the absence of a scavenger, the thermodynamically more stable axial isomer is the major product. oup.com

| Substrate | Reagent | Additive | Major Product |

|---|---|---|---|

| cis-4-(p-Chlorophenyl)this compound | Acetic Anhydride | DCC | Equatorial 2-acetoxy-4-(p-chlorophenyl)thiane |

| trans-4-(p-Chlorophenyl)this compound | Acetic Anhydride | DCC | Equatorial 2-acetoxy-4-(p-chlorophenyl)thiane |

| cis-4-(p-Chlorophenyl)this compound | Acetic Anhydride | None | Axial 2-acetoxy-4-(p-chlorophenyl)thiane |

| trans-4-(p-Chlorophenyl)this compound | Acetic Anhydride | None | Axial 2-acetoxy-4-(p-chlorophenyl)thiane |

The derivatization can also occur at the sulfur center itself. For example, isomerically pure trans-sulfoxide derivatives of 4-aminotetrahydro-2H-thiopyran 1-oxide can be conveniently converted to the corresponding cis-sulfoxide derivatives. This isomerization is achieved through catalysis by hydrogen chloride. drugapprovalsint.com This process allows for access to different stereoisomers from a single precursor.

Stereochemistry and Conformational Analysis of Thiane 1 Oxide Systems

Conformational Preferences of the Sulfinyl Oxygen

A key feature of thiane (B73995) 1-oxide is the stereochemistry at the sulfur atom, which gives rise to distinct conformers based on the orientation of the sulfinyl (S=O) group.

Axial vs. Equatorial Orientations and Their Equilibria

In its chair conformation, the sulfinyl oxygen of thiane 1-oxide can occupy either an axial or an equatorial position. Early research established that the chair conformation is preferred, with a slight preponderance of the axial S=O orientation. cdnsciencepub.com The energy difference is small, with the axial conformer being favored by approximately 0.2 kcal/mol. cdnsciencepub.com This preference for the axial orientation of the S=O group has been a subject of considerable interest and investigation.

The equilibrium between the axial and equatorial conformers can be influenced by the presence of substituents on the thiane ring. For instance, in 4,4-dimethylthis compound, the axial preference of the sulfinyl group persists. umich.edu Conversely, the introduction of a 3,3-dimethyl group leads to a predominance of the equatorial conformation, likely due to unfavorable syn-axial interactions. umich.eduresearchgate.net

A lanthanide-induced shift (LIS) analysis determined the percentage of the O-equatorial conformer in this compound to be 45%, which is in general agreement with low-temperature NMR studies. rsc.org

| Compound | Predominant S=O Conformation | Notes | Reference |

|---|---|---|---|

| This compound | Axial (slight preference) | ΔG° ≈ 0.2 kcal/mol favoring axial | cdnsciencepub.com |

| 4,4-Dimethylthis compound | Axial | ΔG° = 0.31 kcal/mol favoring axial | umich.edu |

| 3,3-Dimethylthis compound | Equatorial | ΔG° = 0.94 kcal/mol favoring equatorial (calculated) | umich.edu |

| cis-4-Methyl-3,3-dimethyl-3-silathis compound | Axial | ΔG° for cis-4-ax ↔ cis-4-eq is +0.01 kcal/mol at 26°C | ingentaconnect.com |

Influence of Solvent Environment on Conformational Equilibrium

The conformational equilibrium between the axial and equatorial sulfinyl conformers is notably dependent on the solvent environment. rsc.org Low-temperature 13C NMR studies have shown that in tetrahydrofuran (B95107) (THF), the proportion of the axial conformer of this compound is higher than in dichloromethane-d2 (B32916) (CD2Cl2). capes.gov.br In contrast, in chloroform (B151607) (CDCl3) or dichlorofluoromethane (B1207983) (CHF2Cl), the preference is reversed, with the equatorial conformer being slightly favored. researchgate.netcapes.gov.br

This solvent dependence can be explained quantitatively by classical solvation theory. rsc.org The equatorial conformer of 4-silathiane S-oxide, for instance, has a larger dipole moment (5.41 D) compared to the axial conformer (4.21 D). mdpi.com While theoretical calculations in the gas phase may show the axial conformer to be more stable, the use of a polarizable continuum model (PCM) for a solvent like chloroform can invert this stability, making the equatorial conformer more stable due to stronger solute-solvent dipole interactions. mdpi.com

| Solvent | Favored S=O Conformation | Reference |

|---|---|---|

| Tetrahydrofuran (THF) | Axial | capes.gov.br |

| Dichloromethane-d2 (CD2Cl2) | Axial (less than in THF) | capes.gov.br |

| Chloroform (CDCl3) | Equatorial (slightly) | capes.gov.br |

| Dichlorofluoromethane (CHF2Cl) | Equatorial (slightly) | capes.gov.br |

Ring Conformations and Dynamics

The six-membered thiane ring is not static and undergoes dynamic conformational changes.

Chair Conformations and Distortions

The predominant conformation of the this compound ring is a chair form. cdnsciencepub.com However, the introduction of substituents can lead to distortions from this ideal geometry. In some highly substituted systems, a twist-boat conformation has been unambiguously identified in both the solid state and in solution through single-crystal X-ray crystallography and NMR analysis. koreascience.kr This highlights that while the chair is the ground-state conformation for the parent system, other conformations can become accessible and even preferred in derivatized structures.

Pseudorotational Pathways and Ring Inversion Barriers

The this compound ring can invert between its two chair conformations. For cis-4-methyl-3,3-dimethyl-3-silathis compound, the Gibbs free energy of activation (ΔG‡) for the ring inversion from the axial conformer to the equatorial conformer was estimated to be 8.1 kcal mol−1 at -100°C. ingentaconnect.com This barrier is a measure of the energy required to pass through higher-energy transition states, such as twist-boat or boat conformations, during the inversion process.

Stereoelectronic Effects in this compound Derivatives

Stereoelectronic effects, which involve the interaction of electron orbitals, play a significant role in the structure and reactivity of this compound systems. For example, the reaction of the α-sulfinyl carbanion of a thiane oxide with electrophiles shows stereoselectivity that is dependent on the nature of the electrophile. rsc.org Alkylation with methyl iodide or benzyl (B1604629) bromide results in substitution trans to the sulfoxide (B87167) oxygen, while acylation occurs cis to the sulfoxide oxygen. rsc.org This change in stereochemical outcome is accompanied by an inversion of the thiane oxide ring conformation, as confirmed by X-ray crystallography. rsc.org

Furthermore, studies on substituted silathiane S-oxides have revealed the influence of stereoelectronic effects on NMR coupling constants. tandfonline.com The "Perlin effect," which describes the difference in ¹J(C,H) coupling constants for axial and equatorial C-H bonds, is observed. tandfonline.com A normal Perlin effect (JCHax < JCHeq) is generally found, but a reverse Perlin effect (JCHax > JCHeq) has been noted in specific cases. tandfonline.com This has been interpreted in terms of a σ(C–Hax) → σ*(S=O) stereoelectronic interaction for C-H bonds at the 2- and 6-positions, and a buttressing effect of the axial SO group on the C–Hax bonds at the 3- and 5-positions. tandfonline.com

Anomeric and Perlin Effects

The stereoelectronic landscape of this compound is significantly shaped by anomeric and Perlin effects, which are observable through their influence on conformational equilibria and NMR spectroscopic parameters.

The anomeric effect in sulfoxides involves the delocalization of a lone pair from a heteroatom into an adjacent anti-periplanar σ* orbital. Compared to sulfides, sulfoxides are generally expected to exhibit a reduced anomeric effect because the sulfur lone pair is lower in energy, making it less available for donation. However, evidence for a significant, albeit reduced, anomeric effect has been documented in substituted this compound systems. For instance, studies on 2-halotetrahydrothiopyran S-oxides reveal a distinct preference for the conformation where the halogen occupies an axial position, a clear manifestation of the anomeric effect. This effect is also observed in other thiane systems bearing polar substituents, such as a cyano group, which thermodynamically favors an axial orientation. cdnsciencepub.com Theoretical calculations on α-substituted sulfoxides like 2-fluorothis compound, however, suggest that in some cases the gauche effect may be the more dominant stabilizing interaction over the anomeric effect. nih.govacs.org

The Perlin effect refers to the difference in one-bond carbon-hydrogen coupling constants (¹JC,H) for axial versus equatorial C-H bonds. In thiane-derived systems, this effect serves as a sensitive probe of molecular conformation and stereoelectronic interactions. kit.edu

Thianes typically exhibit a small reversed Perlin effect, where ¹JC,H(ax) > ¹JC,H(eq). kit.edu

Equatorial thiane 1-oxides show a transition to a weak normal Perlin effect (¹JC,H(ax) < ¹JC,H(eq)). This change is particularly pronounced at the β-position due to the influence of a σC,H(eq) → σ*C,S interaction. kit.edu

Axial thiane 1-oxides display a strong normal Perlin effect at the α-positions (the carbons adjacent to the sulfur). This is attributed to a highly effective hyperconjugative interaction between the axial C-H bond and the anti-periplanar S=O antibonding orbital (σC,H(ax) → σ*S=O). kit.edutandfonline.com

These effects are summarized in the table below, highlighting the diagnostic value of ¹JC,H coupling constants in conformational analysis.

| Compound Type | Position | Observed Perlin Effect | Dominant Interaction |

| Thiane | α, β | Small Reversed | - |

| Equatorial this compound | α | Weak Normal | σC,H(eq) → σC,S |

| β | Normal | σC,H(eq) → σC,S | |

| Axial this compound | α | Strong Normal | σC,H(ax) → σ*S=O |

Gamma-Gauching Interactions and Their Spectroscopic Manifestations

Gamma-gauche (γ-gauche) interactions provide another critical lens through which to view the conformation of this compound systems. This stereoelectronic effect typically results in the shielding of a carbon atom that is in a gauche relationship to an electronegative atom or group three bonds away.

In thiane 1-oxides, the orientation of the sulfinyl oxygen dictates the presence and observation of this effect. When the S=O bond is in an axial position, the oxygen atom is gauche to the axial hydrogens on the γ-carbons (C-3 and C-5). This interaction leads to a notable upfield shift (shielding) in the ¹³C NMR spectrum for these carbon atoms. cdnsciencepub.com For example, in 1,2-oxathiane 2-oxide, a related sultine, the C-4 carbon is highly shielded (δ = 13.6 ppm), which is indicative of its gauche relationship to the axial exocyclic oxygen. cdnsciencepub.com

Conversely, if the S=O group occupies an equatorial position, this specific γ-gauche interaction with the ring carbons is absent. The lack of this shielding effect is a key spectroscopic marker for identifying the equatorial conformer. cdnsciencepub.com Therefore, the chemical shift of the C-3 and C-5 carbons in the ¹³C NMR spectrum serves as a reliable diagnostic tool for assigning the axial or equatorial conformation of the sulfinyl group. While the γ-gauche effect is a useful model, some studies on conformationally constrained derivatives have noted that the shielding of γ-carbons by an axial sulfoxide group is not always unambiguously observed, suggesting that other factors can also influence these chemical shifts. researchgate.net

Impact of Substituents on this compound Stereochemistry

The introduction of substituents onto the this compound ring can dramatically alter its conformational preferences, overriding the intrinsic axial preference of the sulfinyl oxygen in the parent compound. The nature, position, and stereochemistry of the substituent dictate the final conformational outcome through a balance of steric and electronic interactions.

Effects of Alkyl and Aryl Substituents

Alkyl and aryl groups exert significant steric influence on the conformational equilibrium of the this compound ring. The position of substitution is crucial.

Substitution at C-3: The introduction of even a single methyl group at the 3-position can destabilize the axial S=O form. In 3,3-dimethylthis compound, the steric repulsion between the axial methyl group and the axial sulfinyl oxygen is so severe that the ring exists almost exclusively in the conformation with an equatorial S=O group. nih.govumich.edumdpi.com

Substitution at C-4: In contrast, substitution at the 4-position does not create the same degree of steric hindrance with the sulfinyl group. Consequently, in 4,4-dimethylthis compound, the preference for the axial S=O conformer persists. umich.edu

Substitution at C-2: Substitution at the carbon adjacent to the sulfur introduces further complexity. In diastereomers of 2,4,4-trimethyl-4-silathiane S-oxide, the 2-methyl group is consistently found in an equatorial position, while the S=O group can be either equatorial or axial. tandfonline.com Stereoselective alkylation of this compound at the α-position generally results in the new substituent adding trans to the sulfinyl oxygen. rsc.org

Aryl substituents, such as a phenyl group, also have a profound impact. In the case of 4-phenylthis compound, the trans-isomer preferentially adopts a diaxial conformation, where both the phenyl group and the sulfinyl oxygen occupy axial positions. cdnsciencepub.com

The following table summarizes the preferred conformation of the S=O group in various substituted thiane 1-oxides.

| Compound | Substituent Position(s) | Preferred S=O Conformation | Reference(s) |

| This compound | Unsubstituted | Axial | cdnsciencepub.com |

| 3,3-Dimethylthis compound | C-3 | Equatorial | nih.govumich.edu |

| 4,4-Dimethylthis compound | C-4 | Axial | umich.edu |

| trans-4-Phenylthis compound | C-4 | Axial | cdnsciencepub.com |

Influence of Polar and Hydrogen-Bonding Functional Groups

Polar substituents, including halogens and hydroxyl groups, introduce strong electronic effects, such as dipolar and hydrogen-bonding interactions, that can dominate the conformational preferences of the this compound ring.

A classic example is seen in 4-chlorothis compound. Low-temperature NMR studies have determined the conformational equilibria for its cis and trans isomers. cdnsciencepub.com

For cis-4-chlorothis compound , the equilibrium favors the conformer with an axial S=O group and an equatorial chlorine atom (74% axial S=O). cdnsciencepub.com

For trans-4-chlorothis compound , the preference for the axial S=O group is overwhelming (at least 96%). This strong preference is attributed to a significant, destabilizing 1,4-dipolar repulsion between the equatorial chlorine and equatorial S=O group in the alternative conformer. This interaction effectively forces the S=O group into the axial position to minimize electrostatic repulsion. cdnsciencepub.com

The presence of a hydroxyl group can also influence the stereochemistry, not just of the final product but also of reactions involving the sulfur atom. For example, the oxidation of thianes containing a 4-hydroxyl group can proceed with a different stereospecificity than that of unsubstituted thianes, which is suggestive of the neighboring group's participation in the reaction mechanism. researchgate.net

Hydrogen bonding, both intramolecular and intermolecular, can play a role in the solid-state structure and solution behavior of thiane 1-oxides bearing appropriate functional groups. In the crystal structure of merosinigrin, a complex thiane derivative, a network of intermolecular hydrogen bonds involving hydroxyl groups helps to define the molecular packing. cdnsciencepub.com While direct C-H···O=S hydrogen bonds are weak, they are recognized as contributing forces in the crystal structures of related sulfones, such as 1,4-dithiane (B1222100) 1,1,4,4-tetraoxide, and can be inferred to play a role in the supramolecular chemistry of thiane 1-oxides. nih.gov

Reactivity and Mechanistic Investigations of Thiane 1 Oxide

Reactions at the Sulfur Center

The sulfur atom in thiane (B73995) 1-oxide is a nucleophilic center that readily reacts with electrophiles. This reactivity is central to its further functionalization, most notably through oxidation and halogenation.

Thiane 1-oxide can be readily oxidized to the corresponding sulfone, thiane 1,1-dioxide. This transformation involves the addition of a second oxygen atom to the sulfur center, converting the sulfoxide (B87167) group into a sulfonyl group. A variety of oxidizing agents can accomplish this, with the choice of reagent sometimes influencing the reaction conditions and efficiency. askfilo.comresearchgate.net For instance, strong oxidants like potassium permanganate (B83412) (KMnO₄) are effective in converting thianes directly to their sulfones, implying the intermediate sulfoxide is readily oxidized under the reaction conditions. researchgate.net The oxidation of a substituted thiane, 4-tertbutylthiane, first yields the sulfoxide (this compound) and upon further oxidation, the sulfone (thiane 1,1-dioxide). askfilo.com

The enzymatic oxidation of thiane to this compound is also documented, carried out by cyclohexanone (B45756) oxygenase, which highlights a biological pathway for this transformation. nih.gov While this reaction produces the sulfoxide, stronger chemical oxidants are typically required to proceed to the sulfone.

| Oxidizing Agent | Substrate | Product | Reference(s) |

| Potassium Permanganate (KMnO₄) | 4-Methylthiane | 4-Methylthiane 1,1-Dioxide | researchgate.net |

| Ozone (O₃) followed by stronger oxidant | Thiane derivatives | Thiane 1,1-dioxide derivatives | researchgate.net |

| Generic Oxidant | 4-tertbutylthiane-1-oxide | 4-tertbutylthiane-1,1-dioxide | askfilo.com |

The reaction of this compound with halogenating agents has been a subject of detailed stereochemical and mechanistic study. These reactions typically result in the formation of α-halosulfoxides, which are valuable intermediates in organic synthesis. Common halogenating agents include sulfuryl chloride (SO₂Cl₂), chlorine (Cl₂), and tert-butyl hypochlorite (B82951) (t-BuOCl), often in the presence of a base like pyridine. acs.orgoup.com

The stereochemical outcome of the α-halogenation of thiane 1-oxides is highly dependent on the nature of the substituents on the thiane ring. acs.orgresearchgate.net

For thiane 1-oxides bearing large substituents (e.g., 4,4-dimethyl or 4-p-chlorophenyl), chlorination consistently yields α-chloro sulfoxides where the incoming chlorine atom occupies an axial position and the sulfinyl oxygen is equatorial. acs.orgresearchgate.netrsc.org This outcome is independent of the initial configuration (cis or trans) of the starting sulfoxide. researchgate.netrsc.org For example, chlorination of both trans- and cis-4-p-chlorophenylthis compound affords predominantly 2-axial-chloro-4-equatorial-p-chlorophenylthiane 1-equatorial-oxide. rsc.org

In contrast, for thiane 1-oxides with smaller or no bulky substituents, the stereochemical course is dependent on the starting isomer. researchgate.net These less hindered sulfoxides can undergo ring inversion to place the sulfinyl oxygen in an equatorial position before halogenation occurs axially. researchgate.net This leads to stereochemically distinct products from different starting stereoisomers. researchgate.net Studies using reagents such as t-butyl hypochlorite, sulfuryl chloride, and chlorine have found that chlorination generally occurs when the sulfinyl oxygen is in an equatorial conformation, with the chlorine atom being introduced at a position trans to the sulfinyl lone pair. oup.com

| Starting Material | Chlorinating Agent | Major Product Stereochemistry | Reference(s) |

| 4,4-Dimethylthis compound | t-BuOCl/Pyridine | 2-axial-Chloro, 1-equatorial-Oxide | acs.org |

| trans-4-p-Chlorophenylthis compound | SO₂Cl₂ | 2-axial-Chloro, 1-equatorial-Oxide | rsc.org |

| cis-4-p-Chlorophenylthis compound | SO₂Cl₂ | 2-axial-Chloro, 1-equatorial-Oxide | rsc.org |

| This compound | t-BuOCl/Pyridine | cis-2-Chlorothis compound | oup.com |

The mechanism proposed for the α-chlorination of thiane 1-oxides accommodates the observed stereochemical results. acs.orgresearchgate.net The reaction is believed to proceed through a tetrahedral chlorosulfoxonium ion intermediate, which forms with the sulfinyl oxygen in a sterically favorable equatorial position. researchgate.net This intermediate then undergoes a concerted trans-diaxial elimination of hydrogen chloride, facilitated by a base (like pyridine), to generate a transient "inverted ylide". acs.orgresearchgate.net The final step involves the axial attack of a chloride ion on this ylide intermediate, leading to the formation of the observed axial-chloro, equatorial-oxide product. acs.orgresearchgate.net This mechanistic pathway explains why bulky substituents, which lock the conformation with an equatorial oxygen, lead to the same product regardless of the initial sulfoxide stereochemistry. researchgate.net

Halogenation and Related Electrophilic Reactions

Stereochemical Course of Halogenation

Alpha-Deprotonation and Carbanion Chemistry

The hydrogen atoms on the carbons adjacent (α) to the sulfinyl group in this compound are acidic and can be removed by a strong base. This deprotonation generates a highly reactive α-sulfinyl carbanion.

Alpha-sulfinyl carbanions of this compound are typically generated by treatment with strong, non-nucleophilic bases at low temperatures. rsc.orgrsc.org Lithium amides, such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP), are effective for this purpose, successfully deprotonating the α-position in tetrahydrofuran (B95107) (THF) at -78 °C. rsc.orgrsc.org The use of organolithium reagents like methyllithium (B1224462) (MeLi) or n-butyllithium (n-BuLi) can be less successful, sometimes leading to complex reaction mixtures, potentially due to nucleophilic attack at the sulfur atom. rsc.org

The stability and stereochemistry of these carbanions have been investigated through computational studies. rsc.orgresearchgate.net These studies indicate that stabilizing interactions, such as n(C) → σ*(S-O) hyperconjugation, play a crucial role in determining the carbanion's preferred conformation and stability. researchgate.net Theoretical calculations on the related 1,4-oxathiane (B103149) S-oxide system suggest a high energy barrier to pyramidal inversion at the sulfur atom, indicating that the configuration of the sulfur center is generally stable under the conditions of carbanion formation. rsc.org

Once generated, these carbanions can be trapped by various electrophiles, providing a powerful method for C-C bond formation. rsc.org The stereochemical outcome of these trapping reactions can be highly selective. For example, the reaction of the α-sulfinyl carbanion derived from a substituted this compound with electrophiles like methyl iodide (MeI) or benzyl (B1604629) bromide (BnBr) results in substitution trans to the sulfoxide oxygen. rsc.org This stereocontrol makes α-sulfinyl carbanions derived from thiane 1-oxides valuable intermediates in stereoselective synthesis. rsc.orgnih.gov

| Base | Electrophile | Stereochemical Outcome of Substitution | Reference(s) |

| LDA | Methyl Iodide (MeI) | trans to sulfoxide oxygen | rsc.org |

| LDA | Benzyl Bromide (BnBr) | trans to sulfoxide oxygen | rsc.org |

| LDA | Trimethylsilyl (B98337) Chloride (Me₃SiCl) | trans to sulfoxide oxygen | rsc.org |

| LDA / LTMP | Benzophenone | Mixture of diastereomers | rsc.org |

Regio- and Stereocontrol in this compound Reactions

Thermodynamic vs. Kinetic Product Distribution

In the study of chemical reactions, the distinction between thermodynamic and kinetic control is a fundamental concept that governs the composition of the final product mixture. This principle is particularly relevant in the reactivity of this compound, where the formation of different stereoisomers can be directed by the reaction conditions. A reaction under kinetic control yields a product ratio determined by the relative rates of formation of each product, favoring the one that is formed fastest. In contrast, a reaction under thermodynamic control allows for the equilibration of the products, leading to a mixture that reflects their relative stabilities, with the most stable product predominating. nih.govrsc.orgacs.org

The oxidation of thiane to this compound provides a classic example of this dichotomy, resulting in the formation of two diastereomers: one with the oxygen atom in an axial position and the other with the oxygen in an equatorial position. The relative proportions of these isomers can vary significantly depending on the oxidizing agent and the reaction conditions, indicating a competition between kinetic and thermodynamic pathways. datapdf.comresearchgate.net

Under conditions of kinetic control, the distribution of the axial and equatorial isomers of this compound is dictated by the transition state energies of the two competing oxidation pathways. Factors such as the steric bulk of the oxidizing agent and the direction of its approach to the sulfur atom play a crucial role. For instance, oxidation with certain reagents may favor the formation of the sterically less hindered product, which is often the equatorial isomer. datapdf.comresearchgate.net Research on 4-substituted thianes has shown that the choice of oxidant significantly influences the cis-to-trans (axial-to-equatorial) ratio of the resulting sulfoxides. datapdf.com

Conversely, under thermodynamic control, the product distribution is governed by the inherent stability of the axial and equatorial isomers of this compound. It has been established that for six-membered ring sulfoxides, the isomer with the sulfinyl oxygen in the axial position is often the more stable conformer. datapdf.comresearchgate.net This preference can be attributed to stereoelectronic effects. The equilibration between the two isomers can be achieved under specific conditions, for example, by using reagents like dinitrogen tetroxide or by heating at elevated temperatures. datapdf.com

Detailed research on 4-substituted thianes has provided valuable insights into the equilibrium compositions. These studies have demonstrated that regardless of the starting isomer ratio, equilibration leads to a product mixture enriched in the thermodynamically favored isomer. datapdf.com

The following interactive table summarizes the findings from equilibration studies on 4-substituted Thiane 1-oxides, which serve as a model for understanding the thermodynamic preferences in the parent this compound system.

Table 1: Equilibrium Composition of 4-Substituted Thiane 1-Oxides

| Substituent | Equilibration Method | % cis (axial S=O) | % trans (equatorial S=O) | Free Energy Difference (ΔG°, kcal/mol) | Reference |

|---|---|---|---|---|---|

| 4-t-Butyl | Hydrochloric acid in dioxane at 25°C | 90 | 10 | 1.3 | datapdf.com |

| 4-t-Butyl | Decalin at 190°C | 80 | 20 | 0.8 | datapdf.com |

| 4-t-Butyl | Dinitrogen tetroxide at 0°C | 81 | 19 | 0.8 | datapdf.com |

| 4-Methyl | Hydrochloric acid in dioxane at 25°C | 80 | 20 | 0.8 | datapdf.com |

| 4-Methyl | Decalin at 190°C | 65 | 35 | 0.4 | datapdf.com |

| 4-Methyl | Dinitrogen tetroxide at 0°C | 76 | 24 | 0.6 | datapdf.com |

| 4-p-Chlorophenyl | Hydrochloric acid in dioxane at 25°C | 80 | 20 | 0.8 | datapdf.com |

This table is interactive. You can sort the data by clicking on the column headers.

The data clearly indicates that for a range of 4-substituted thianes, the cis isomer, which corresponds to the axial orientation of the sulfoxide oxygen in the more stable chair conformation, is the thermodynamically preferred product. datapdf.com The free energy differences, though modest, consistently favor the axial isomer across different equilibration methods. datapdf.com This trend provides strong evidence that for this compound itself, the axial isomer is the thermodynamically more stable product. Therefore, reactions conducted under conditions that allow for equilibration will yield a higher proportion of the axial this compound.

Spectroscopic Characterization and Elucidation of Thiane 1 Oxide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the conformational and configurational analysis of thiane (B73995) 1-oxide and its derivatives. The chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁷O nuclei are exquisitely sensitive to the stereochemical environment, allowing for detailed structural assignments.

Proton (¹H) NMR for Configurational and Conformational Assignment

Proton NMR spectroscopy provides crucial data for determining the orientation of protons on the thiane ring, which in turn reveals the conformation of the ring and the configuration of the sulfoxide (B87167) group. In thiane 1-oxide, the six-membered ring predominantly adopts a chair conformation. This results in two distinct types of protons: axial and equatorial.

The orientation of the sulfoxide oxygen (S=O) significantly influences the chemical shifts of nearby protons. Specifically, axial protons that are syn-axial to the sulfoxide oxygen experience a notable deshielding effect, causing them to resonate at a lower field compared to their counterparts in other conformations. cdnsciencepub.com This effect is a key diagnostic feature for assigning the preferred conformation. For this compound itself, studies have shown a slight preference for the conformer with an axially oriented S=O group. cdnsciencepub.com

In complex or substituted thiane 1-oxides, the ¹H NMR spectra can be crowded due to signal overlap. In such cases, lanthanide shift reagents, such as Eu(FOD)₃, are employed. cdnsciencepub.com These reagents coordinate to the Lewis basic sulfoxide oxygen, inducing significant shifts in the signals of nearby protons. The magnitude of the induced shift is dependent on the distance of the proton from the sulfoxide group, allowing for the resolution of overlapping multiplets and the unambiguous assignment of axial and equatorial protons. cdnsciencepub.com This technique also facilitates the measurement of coupling constants (J-values), where large axial-axial couplings (~11.0 Hz) are characteristic of chair conformations. cdnsciencepub.com

Carbon-13 (¹³C) NMR for Ring Atom and Substituent Effects

Carbon-13 NMR spectroscopy is exceptionally informative for analyzing the carbon framework of this compound. It is used to readily distinguish between cis and trans isomers of substituted thiane 1-oxides and to probe the conformational equilibrium of the ring. researchgate.net

A cornerstone of the ¹³C NMR analysis is the γ-gauche effect. A strong shielding (upfield shift) is observed for a γ-carbon that has a gauche relationship to the electronegative sulfoxide oxygen. This effect is most pronounced when the S=O bond is axial, placing it in a syn-axial arrangement with the hydrogen on the γ-carbon (C-3 and C-5). This interaction results in a shielding of the γ-carbon by approximately 9 ppm compared to a conformation where the S=O group is equatorial. oup.com This large and predictable shift is a reliable indicator of an axial S=O conformation.

Low-temperature ¹³C NMR is a powerful technique to study the dynamic equilibrium between the axial and equatorial conformers. At sufficiently low temperatures, the ring inversion process becomes slow on the NMR timescale, allowing for the observation of separate signals for each conformer. By integrating these signals, the relative populations and the conformational free energy (ΔG°) of the equilibrium can be determined. Studies have shown that the position of this equilibrium is solvent-dependent; for instance, the axial conformer of this compound is more favored in tetrahydrofuran (B95107) (THF), while the equatorial conformer is slightly preferred in more polar solvents like chloroform-d (B32938) (CDCl₃). researchgate.net

| Conformer | S=O Orientation | γ-Carbon (C-3, C-5) Relationship to S=O | Observed Effect on γ-Carbon Chemical Shift | Reference |

|---|---|---|---|---|

| Chair | Axial | γ-gauche | Strong shielding (ca. 9 ppm upfield shift) | oup.com |

| Chair | Equatorial | γ-anti | Less shielded (Reference position) | oup.com |

Oxygen-17 (¹⁷O) NMR for Sulfoxide Oxygen Chemical Shifts

Oxygen-17 NMR provides a direct probe of the electronic environment of the sulfoxide oxygen. Although ¹⁷O is a low-abundance nucleus, its chemical shifts are highly sensitive to the stereochemistry of the S=O group.

Research has conclusively shown that the ¹⁷O chemical shift can be used to distinguish between axial and equatorial sulfoxide conformers. The ¹⁷O nucleus of an axial sulfoxide group is significantly shielded relative to an equatorial one, resulting in a resonance that is several parts per million (ppm) upfield. This difference provides a clear and direct method for assigning the configuration at the sulfur atom.

At room temperature, the rapid chair-to-chair interconversion of the this compound ring averages the magnetic environments of the axial and equatorial positions. This results in the observation of a single, time-averaged ¹⁷O NMR signal, representing the weighted average of the two distinct conformers. taylorfrancis.com

| S=O Orientation | Relative Chemical Shift | Magnetic Environment | Reference |

|---|---|---|---|

| Axial | Upfield (lower ppm) | Shielded | |

| Equatorial | Downfield (higher ppm) | Deshielded |

Multi-dimensional NMR Techniques for Complex Structures

For complex this compound derivatives with multiple substituents, one-dimensional NMR spectra often suffer from severe signal overlap, making complete assignment impossible. In these instances, multi-dimensional NMR techniques are indispensable for complete structural elucidation. bitesizebio.comlibretexts.org

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are routinely used.

COSY (¹H-¹H COSY): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. libretexts.org It allows for the mapping of the entire proton connectivity network within the thiane ring, helping to trace the sequence of CH₂ groups.

HSQC (¹H-¹³C HSQC): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. libretexts.org It provides an unambiguous assignment of every proton to its corresponding carbon, resolving ambiguities from overlapping signals in both the ¹H and ¹³C spectra.

These techniques, often used in combination, allow for the complete and confident assignment of all ¹H and ¹³C signals in even highly complex substituted thiane 1-oxides, which is a prerequisite for detailed conformational and configurational analysis. modgraph.co.uk

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most important and diagnostic absorption is that of the sulfur-oxygen double bond.

Diagnostic Vibrational Modes of the Sulfoxide Group

The sulfoxide group (S=O) gives rise to a strong and characteristic stretching absorption band in the IR spectrum. This band typically appears in the range of 1000–1100 cm⁻¹. The precise frequency of the S=O stretch is sensitive to its molecular environment, including the conformation of the ring, electronic effects from substituents, and the presence of hydrogen bonding.

In cyclic sulfoxides like this compound, the S=O stretching frequency can differ slightly between axial and equatorial conformers, although the difference is often small. For example, in halogenated derivatives such as cis-2-Bromothis compound, the S=O stretch has been identified at 1063 cm⁻¹. In another chlorinated derivative, a band at 1050 cm⁻¹ was assigned to the S=O vibration. oup.com The intensity and position of this band serve as a reliable diagnostic marker for the presence of the sulfoxide functionality.

| Compound | S=O Stretching Frequency (cm⁻¹) | Reference |

|---|---|---|

| General Sulfoxides | 1000 - 1100 | General spectroscopic data |

| Chlorinated this compound Derivative | 1050 | oup.com |

| cis-2-Bromothis compound | 1063 | (Not available in provided snippets) |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of compounds. In the case of this compound, electron ionization mass spectrometry (EI-MS) provides critical data for its structural confirmation through characteristic fragmentation patterns.

When a molecule of this compound is introduced into the mass spectrometer, it is bombarded with high-energy electrons. This process, known as electron ionization, typically dislodges an electron from the molecule, forming a positively charged molecular ion (M⁺•). wikipedia.orgwikipedia.org The molecular ion of this compound, with a molecular formula of C₅H₁₀OS, would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 118.20 g/mol . aip.orgnih.gov The peak representing this ion, the molecular ion peak, is fundamental for determining the molecular mass of the compound. researchgate.net

The energy imparted during ionization often causes the molecular ion to be energetically unstable, leading it to break apart into smaller, charged fragments and neutral species. uni-saarland.de The pattern of these fragments is reproducible and serves as a "fingerprint" for the compound's structure. For aliphatic and cyclic sulfoxides, fragmentation is often initiated by hydrogen migrations to the sulfinyl oxygen atom. scite.ai

One of the key fragmentation pathways for cyclic sulfoxides is the elimination of a hydroxyl radical (•OH). researchgate.net This occurs via a rearrangement where a hydrogen atom, typically from a β or γ carbon relative to the sulfoxide group, migrates to the oxygen atom, followed by cleavage of the S-OH bond. Research on the mass spectra of various cyclic sulfoxides has shown that the rate of this hydroxyl elimination is influenced by the ring size and the stereochemical relationship between the sulfinyl oxygen and the migrating hydrogen. researchgate.net For pentamethylene sulfoxide (an alternative name for this compound), a notable [M⁺• - OH] peak is observed, corresponding to an m/z value of 101. researchgate.net

Another characteristic fragmentation involves the loss of an alkene molecule. This process is also associated with hydrogen migration to the oxygen atom. scite.ai For this compound, this could involve rearrangements leading to the expulsion of ethene (C₂H₄) or propene (C₃H₆). The loss of a sulfenic acid group (HSO•) has also been noted as a fragmentation pathway for cyclic sulfoxides. researchgate.net

The analysis of the mass spectrum of this compound reveals several key peaks that are consistent with these fragmentation mechanisms. By examining the m/z values of the most abundant fragment ions, a detailed picture of the molecule's breakdown pattern can be constructed, confirming the connectivity and arrangement of atoms within the this compound structure.

The following table summarizes the prominent peaks observed in the electron ionization mass spectrum of this compound and the likely corresponding fragments.

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss | Notes on Fragmentation |

|---|---|---|---|

| 118 | [C₅H₁₀OS]⁺• | - | Molecular ion (M⁺•) |

| 101 | [C₅H₉S]⁺ | •OH | Loss of a hydroxyl radical following hydrogen rearrangement to the sulfinyl oxygen. researchgate.net |

| 87 | [C₄H₇S]⁺ | •CH₂OH | Possible ring cleavage and rearrangement. |

| 74 | [C₃H₆S]⁺• | C₂H₄O | Loss of vinyl alcohol after rearrangement. |

| 61 | [CH₅S]⁺ | C₄H₅O | Represents the methanethiol (B179389) cation, indicating significant fragmentation. |

| 55 | [C₄H₇]⁺ | H₂S, CO, H | Result of extensive ring fragmentation. |

| 41 | [C₃H₅]⁺ | CH₂S, CO, H₂ | Allyl cation, a common fragment in organic mass spectrometry. |

This detailed analysis of the fragmentation pattern provides robust evidence for the molecular structure of this compound, complementing data obtained from other spectroscopic methods.

Computational and Theoretical Studies of Thiane 1 Oxide

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to investigate the electronic structure and properties of molecules from first principles, without the need for empirical parameters. wikipedia.orgarxiv.org These methods have been instrumental in understanding the conformational preferences and spectroscopic characteristics of thiane (B73995) 1-oxide.

Geometry Optimization and Conformational Energy Profiles

Thiane 1-oxide can exist in two primary chair conformations: one with the oxygen atom in an axial position and the other with the oxygen in an equatorial position. Computational studies have focused on determining the optimized geometries of these conformers and their relative energies.

High-level ab initio molecular orbital calculations, such as those at the MP2(FULL)/6-31G(3df,2p) level, have been employed to optimize the molecular and electronic structures of this compound. acs.orgnih.gov These calculations have revealed that the conformer with the axial oxygen is more stable than the equatorial conformer. The preference for the axial conformation is a subject of ongoing research, with factors such as steric and electrostatic interactions playing a significant role. researchgate.net

Force field calculations have also been used to predict the conformational energies of this compound and its derivatives. umich.edu These calculations have shown that the energy difference between the axial and equatorial conformers can be influenced by substituents on the ring. For instance, in 4,4-dimethyl this compound, the axial preference persists, while in 3,3-dimethyl this compound, the equatorial conformation becomes more favorable. umich.edu

The conformational characteristics of various six-membered ring sulfoxides, including this compound, have been systematically studied. researchgate.net These studies consistently find that the chair forms are more stable than twist or boat conformations. researchgate.net The energy profiles of the twist-boat manifold, however, can be complex and differ significantly from what is known experimentally. researchgate.net

Table 1: Calculated Conformational Energy Data for this compound Derivatives

| Compound | Method | Favored Conformer | ΔG (kcal/mol) |

| 4,4-dimethyl this compound | Force Field | Axial | 0.31 |

| 3,3-dimethyl this compound | Force Field | Equatorial | 0.94 |

| Data sourced from force field calculations. umich.edu |

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

Computational methods are also valuable for predicting spectroscopic parameters, which can then be compared with experimental data to validate the calculated structures. For this compound and related compounds, the calculation of NMR chemical shifts has been particularly insightful.

Studies have shown that the ¹³C and ¹⁷O NMR spectra can be used to distinguish between the cis and trans isomers of methyl-substituted thiane 1-oxides. researchgate.net Specifically, the ¹⁷O NMR signals for axial sulfoxide (B87167) groups are found several parts per million upfield compared to their equatorial counterparts. researchgate.net

The proportion of axial and equatorial conformers of this compound in different solvents has been determined using low-temperature ¹³C NMR. researchgate.net These experimental findings can be correlated with computational results to understand the influence of the solvent on conformational preference. For example, in THF, the axial conformer is more abundant than in CD₂Cl₂, while in more polar solvents like CDCl₃ or CHF₂Cl, the equatorial conformer is slightly favored. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time by solving Newton's equations of motion for the constituent atoms. uantwerpen.be While classical MD simulations based on force fields are generally used for non-reactive processes, they can offer insights into the conformational dynamics of molecules like this compound. nih.gov

For complex processes like hydrocarbon oxidation, reactive force fields such as ReaxFF have been developed to be used in MD simulations. acs.org These methods can track chemical reactions and provide detailed mechanistic pathways. acs.org Although specific MD simulations focusing solely on the reaction mechanisms of this compound are not extensively documented in the provided results, the methodology is applicable. Such simulations could elucidate the conformational changes that occur during reactions involving the sulfoxide group.

The time scale of MD simulations is a significant limitation, often restricted to nanoseconds, which may not be sufficient to capture all relevant chemical events. uantwerpen.be

Modeling of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying intermediates and transition states. sumitomo-chem.co.jpsavemyexams.com For reactions involving this compound, theoretical calculations can map out the potential energy surface, providing insights into the energetics of different reaction pathways.

For instance, in the lithiation of this compound derivatives, computational studies can help to understand the stereochemical outcome of the reaction. rsc.org By modeling the energies of different lithiated intermediates, it is possible to predict which diastereomer will be formed preferentially. rsc.org

The study of transition states is key to understanding the kinetics of a reaction. sumitomo-chem.co.jp Theoretical calculations can determine the activation Gibbs free energy, which is directly related to the reaction rate constant. sumitomo-chem.co.jp While specific examples for this compound are not detailed in the search results, the general approach involves locating the saddle points on the potential energy surface that connect reactants, intermediates, and products.

Computational Determination of Thermochemical Parameters (e.g., relative conformer energies)

Computational methods are widely used to determine the thermochemical parameters of molecules, including enthalpies of formation and relative conformer energies.

For this compound, calorimetric studies combined with high-level theoretical calculations at the G2(MP2)+ level have been used to determine its enthalpy of formation. nih.govacs.org The calculated enthalpy of formation for thiane sulfoxide was found to be -178.0 kJ mol⁻¹, which is in close agreement with the experimentally estimated value of -174.0 kJ mol⁻¹. nih.govacs.org

The relative energies of the axial and equatorial conformers of this compound have also been a focus of computational studies. High-level ab initio calculations have shown that the axial conformer is more stable. For the related 1,3-dithiane (B146892) sulfoxide, calculations at the MP2(FULL)/6-31G(3df,2p) level indicated that the equatorial conformer is 7.1 kJ mol⁻¹ more stable than the axial one. acs.orgnih.gov These computational findings are crucial for understanding the conformational equilibria of these cyclic sulfoxides.

Table 2: Calculated Thermochemical Data for Thiane Sulfoxide and Related Compounds

| Compound | Method | Parameter | Value (kJ mol⁻¹) |

| Thiane Sulfone | G2(MP2)+ | ΔfH°m(g) | -395.0 |

| Thiane Sulfoxide | G2(MP2)+ | ΔfH°m(g) | -178.0 |

| Thiane Sulfoxide | G2(MP2)+ | BDE(S=O) | +363.7 |

| Thiane Sulfone | G2(MP2)+ | BDE(S=O) | +466.2 |

| Data sourced from G2(MP2)+ level calculations. nih.govacs.org |

Applications of Thiane 1 Oxide in Advanced Organic Synthesis

Thiane (B73995) 1-Oxide as Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of the sulfoxide (B87167) group in thiane 1-oxide makes it an effective chiral auxiliary. This has been particularly exploited in controlling the stereochemistry of reactions involving adjacent functional groups.

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis, allowing for the preparation of enantiomerically pure compounds. wikipedia.orgresearchgate.netyork.ac.uk The auxiliary guides the approach of reagents to one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary provides the desired enantiomerically enriched product. researchgate.net In this context, derivatives of this compound have been investigated for their ability to induce high levels of stereocontrol. liverpool.ac.uk For instance, 2-acyl-1,3-dithis compound derivatives have been reported as effective chiral auxiliaries for controlling the stereochemistry of various organic reactions. liverpool.ac.uk

Stereocontrolled Synthesis of Functionalized Products

The sulfoxide group in this compound plays a crucial role in directing the stereochemical course of reactions, enabling the synthesis of highly functionalized products with defined stereochemistry.

Template-Directed Stereoselective Transformations

The conformational preferences of the this compound ring and the stereochemistry at the sulfur atom are key factors in directing the stereochemical outcome of reactions. The sulfinyl group can act as a stereocontrol element, influencing the facial selectivity of reactions at adjacent centers. pageplace.de For example, the oxidation of substituted thianes to their corresponding thiane 1-oxides can proceed with high stereoselectivity, depending on the nature of the substituents and the oxidizing agent used. researchgate.net Thianes without 4-OH or 4-CO groups are predominantly oxidized by wet bromine to equatorial thiane 1-oxides. researchgate.netresearchgate.net However, the presence of these functional groups can reverse the stereospecificity of the oxidation. researchgate.netresearchgate.net

The stereochemistry of the oxidation is influenced by steric and electronic factors of the substrate. researchgate.net This controlled installation of the sulfoxide allows for subsequent stereoselective transformations. For instance, the halogenation of thiane 1-oxides can lead to stereochemically distinct products depending on the starting stereoisomer and the size of the substituents. researchgate.net

Desulfinylation and Ring Opening Reactions for Product Diversification

The sulfoxide group in this compound can be removed or the ring can be opened to generate a diverse range of functionalized products. Desulfinylation reactions, which involve the removal of the sulfinyl group, can be achieved using various reagents and conditions. These reactions are valuable for introducing new functionality and for the synthesis of sulfur-free target molecules.

Ring-opening reactions of this compound and its derivatives provide access to acyclic compounds with multiple functional groups and defined stereochemistry. msu.edu For example, the oxidation of 1H-isotellurochromenes with m-chloroperbenzoic acid (mCPBA) leads to a ring-opening reaction to produce distyryl ditellurides. mdpi.com This transformation is thought to proceed through a telluroxide intermediate that undergoes a Pummerer-type rearrangement. mdpi.com Such ring-opening strategies expand the synthetic utility of this compound-related structures, allowing for the creation of complex acyclic molecules from cyclic precursors.

Ligand Design in Coordination Chemistry

The coordination of this compound to a metal can influence the reactivity of the ligand itself or the catalytic activity of the metal center. The ability of sulfur to coordinate strongly to transition metals is a key factor in the design of sulfur-containing directing groups for C-H activation reactions. researchgate.net While specific examples of this compound in extensive ligand design studies are not prevalent in the provided search results, the fundamental principles of coordination chemistry suggest its potential in this area. libretexts.orglibretexts.org

Precursors for Other Organosulfur Heterocycles and Sulfur-Containing Compounds

This compound serves as a valuable precursor for the synthesis of a variety of other organosulfur heterocycles and sulfur-containing compounds. ontosight.ai Its reactivity allows for transformations that can alter the ring size, introduce new functional groups, or lead to different heterocyclic systems. For example, reactions that involve ring expansion or contraction can be employed to synthesize five- or seven-membered sulfur-containing rings from the six-membered this compound core.

Furthermore, the sulfoxide functionality can be manipulated to generate other sulfur oxidation states, such as sulfides or sulfones, each with its own unique reactivity profile. researchgate.net The ability to selectively oxidize sulfides to sulfoxides and further to sulfones is a fundamental transformation in organosulfur chemistry. scielo.brscielo.br For instance, the oxidation of 1,4-thiazane derivatives to their corresponding sulfoxides and sulfones is dependent on the oxidant used. researchgate.net This controlled oxidation, coupled with other transformations, allows for the synthesis of a wide array of sulfur-containing molecules with diverse structures and properties.

Chemistry of Substituted and Analogous Cyclic Sulfoxides

Mono- and Polysubstituted Thiane (B73995) 1-Oxides

The stereochemical and conformational properties of thiane 1-oxide are markedly affected by the presence of substituents on the ring. The position, nature, and orientation of these substituents dictate the preferred conformation of the six-membered ring and the orientation of the sulfinyl group.

Conformational Analysis:

Low-temperature 13C NMR spectroscopy has been a powerful tool for studying the conformational equilibria of substituted thiane 1-oxides. capes.gov.br For the parent this compound, the conformational preference for the axial or equatorial orientation of the sulfoxide (B87167) oxygen is solvent-dependent. capes.gov.br In tetrahydrofuran (B95107) (THF), the axial conformer is favored, while in less polar solvents like dichlorodifluoromethane, the equatorial conformer is slightly more stable. capes.gov.br

The introduction of methyl groups further influences this equilibrium. The cis and trans isomers of methyl-substituted thiane 1-oxides can be readily distinguished using 13C and 17O NMR spectroscopy. capes.gov.br A key observation is that the 17O NMR signals for axial sulfoxide groups appear at a higher field (several ppm upfield) compared to their equatorial counterparts. capes.gov.br

In the case of 4-substituted thiane 1-oxides, such as 4-tert-butylthis compound and 4-(p-chlorophenyl)this compound, there is a notable preference for the isomer with an axial sulfoxide oxygen. acs.orgnist.gov This was determined through equilibration studies, where the cis isomer (axial oxygen) was found to be the major component at equilibrium. acs.org For instance, thermal equilibration of 4-tert-butylthiane 1-oxides resulted in a cis:trans ratio of 20:80, with the cis isomer having the axial oxygen. acs.org Similarly, for 4-p-chlorophenylthiane 1-oxides, the cis isomer predominates under equilibrating conditions. acs.org

The conformational preferences in 4-benzyloxy- and 4-siloxy-substituted thiane 1-oxides have also been investigated. clockss.org Low-temperature 1H NMR analysis revealed a strong preference for axial or pseudoaxial conformations of the benzyloxy and siloxy groups in trans-thiane 1-oxides. clockss.org

Synthesis and Reactivity:

The oxidation of substituted thianes is a common method for preparing substituted thiane 1-oxides. The stereochemical outcome of this oxidation can be highly dependent on the oxidant used and the nature of the substituents present. researchgate.net For example, the oxidation of 4-substituted thianes with different oxidizing agents can lead to varying proportions of cis and trans sulfoxides. researchgate.net Thianes without 4-hydroxy or 4-carbonyl groups are predominantly oxidized to the equatorial thiane 1-oxides by wet bromine. researchgate.net However, the presence of these functional groups can reverse the usual stereospecificity of oxidants like wet bromine and t-butyl hypochlorite (B82951). researchgate.net

The Pummerer reaction of substituted thiane 1-oxides, such as 4-(p-chlorophenyl)thiane 1-oxides, with acetic anhydride (B1165640) has been shown to be stereoselective or stereospecific. oup.comoup.com In the presence of an acid scavenger like dicyclohexylcarbodiimide (B1669883) (DCC), the kinetically controlled product is the equatorial α-acetoxy thiane. oup.comoup.com In contrast, the thermodynamically controlled product is the axial α-acetoxy thiane. oup.comoup.com

Fused Ring Systems Containing the this compound Moiety (e.g., Thiadecalin 1-Oxides)

Fused ring systems incorporating the this compound structure, such as thiadecalin 1-oxides, provide conformationally rigid models for studying the stereochemistry of reactions involving the sulfoxide group.

Synthesis and Stereochemistry:

The synthesis of methyl-substituted trans- and cis-1-thiadecalins has been reported, which can serve as precursors to the corresponding thiadecalin 1-oxides. acs.org The stereochemistry of these fused systems is well-defined, allowing for detailed investigations of their reactivity.

Reactivity:

The Pummerer reaction of conformationally rigid trans-1-thiadecalin 1-oxides with acetic anhydride has been studied. oup.comoup.com These reactions are stereoselective, with the equatorial α-acetoxy sulfides being the preferred products, especially in the presence of DCC. oup.comoup.com 18O-labeling experiments have demonstrated that this rearrangement is an intermolecular process. oup.comoup.com

Spectroscopic Analysis:

Carbon-13 NMR spectroscopy is a valuable technique for the structural analysis of thiadecalins and their corresponding sulfoxides and sulfones. acs.org The chemical shifts provide detailed information about the conformation and stereochemistry of these fused ring systems. acs.org

Related Cyclic Sulfoxide Analogues

The principles of stereochemistry and reactivity observed in thiane 1-oxides extend to other cyclic sulfoxides containing different ring sizes or additional heteroatoms.

1,3-Dithiane (B146892) 1-oxide is an organosulfur compound featuring a six-membered ring with two sulfur atoms and a sulfoxide group. ontosight.ai It has gained attention for its applications in organic synthesis. ontosight.aiorgsyn.org

Synthesis:

1,3-Dithis compound can be synthesized by the oxidation of 1,3-dithiane. ontosight.ai Enantiomerically pure forms of 1,3-dithis compound can be prepared through methods like catalytic asymmetric sulfur oxidation or by using chiral auxiliaries. orgsyn.orgcapes.gov.br

Reactivity:

The sulfoxide group in 1,3-dithis compound activates the adjacent C-H bonds, allowing for lithiation and subsequent reaction with electrophiles. acs.org This reactivity has been utilized in various synthetic transformations. Non-racemic chiral 1,3-dithiane 1-oxides are important for asymmetric carbon-carbon bond formation, including enolate alkylations, Mannich reactions, and reductions. orgsyn.org

Reactions of lithiated 2-substituted-1,3-dithiane oxides with trialkylboranes have been investigated. cardiff.ac.uk For example, the reaction of lithiated 2-methoxy-1,3-dithiane (B15476882) 1-oxide with trioctylborane leads to the formation of dioctyl ketone after oxidation, involving two migrations. cardiff.ac.uk

Table 1: Research Findings on 1,3-Dithiane 1-Oxides

| Research Focus | Key Findings | References |

|---|---|---|

| Synthesis | Can be prepared by oxidation of 1,3-dithiane. Asymmetric synthesis yields enantiomerically pure forms. | ontosight.aiorgsyn.orgcapes.gov.br |

| Reactivity | The sulfoxide group facilitates lithiation for C-C bond formation. Used in asymmetric synthesis. | orgsyn.orgacs.org |

| Reactions | Lithiated derivatives react with trialkylboranes, leading to multiple alkyl migrations. | cardiff.ac.uk |

Thietane (B1214591) 1-oxides are four-membered cyclic sulfoxides. Their strained ring structure imparts unique reactivity.

Synthesis:

A direct approach to C2-substituted thietane 1-oxides involves the lithiation of the parent thietane 1-oxide followed by trapping with an electrophile. acs.org This method allows for the synthesis of 2,4-disubstituted thietane 1-oxides. acs.org

Reactivity and Stereochemistry:

The lithiation of thietane 1-oxide occurs at the C2 position, adjacent to the sulfinyl group. acs.org The stereochemistry of the starting thietane 1-oxide can influence the stereochemical outcome of subsequent reactions. researchgate.net Studies on the equilibration of 3-substituted thietane 1-oxides have provided insights into their conformational preferences. acs.org

Table 2: Research Findings on Thietane 1-Oxides

| Research Focus | Key Findings | References |

|---|---|---|

| Synthesis | C2- and C2,C4-substituted derivatives are accessible via lithiation/electrophilic trapping. | acs.org |

| Reactivity | Can be lithiated at the C2 position. The stereochemistry of the starting material influences product stereochemistry. | acs.orgresearchgate.net |

| Conformation | Equilibration studies have been conducted on 3-substituted derivatives. | acs.org |

The introduction of other heteroatoms, such as nitrogen, into the cyclic sulfoxide ring leads to compounds like thiazane 1-oxides. These compounds and their derivatives often exhibit interesting biological activities and stereochemical properties.

Synthesis and Stereochemistry:

The synthesis of the four stereoisomers of 1,4-thiazane-3-carboxylic acid 1-oxide has been achieved through asymmetric transformation and selective crystallization. tandfonline.com The oxidation of 3-methyl-1,4-thiazane yields two sulfoxide isomers, with the axial sulfoxide being the major product. researchgate.net The conformational equilibrium of 1,4-thiazane-1-oxide favors the axial sulfoxide isomer. researchgate.net Stereodivergent synthesis methods have been developed to access both cis- and trans-3,5-disubstituted 1,4-thiazane 1-oxides. researchgate.net

Reactivity:

1,2-Thiazine 1-oxides are useful precursors for the synthesis of various conjugated pyrroles and benzodiazepines. nih.gov

Other Heteroatom-Containing Cyclic Sulfoxides:

The principles of conformational analysis and reactivity extend to other heterocyclic systems containing a sulfoxide group. For example, the introduction of a silicon atom into the ring, as in 3-silathiane S-oxides, influences the conformational equilibrium of the sulfoxide group. mdpi.com While cyclic sulfoxides generally favor an axial SO conformation, 3,3-dimethyl-3-silathiane S-oxide exists entirely in the SO-equatorial form. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2-Thiazine 1-oxide |

| 1,3-Dithiane |

| 1,3-Dithis compound |

| 1,4-Thiazane-1-oxide |

| 1,4-Thiazane-3-carboxylic acid 1-oxide |

| 2-Methoxy-1,3-dithis compound |

| 3,3-Dimethyl-3-silathiane S-oxide |

| 3-Methyl-1,4-thiazane |

| 3-Silathiane S-oxide |

| 4-(p-Chlorophenyl)this compound |

| 4-Benzyloxy-substituted this compound |

| 4-Siloxy-substituted this compound |

| 4-tert-Butylthis compound |

| Acetic anhydride |

| Dicyclohexylcarbodiimide |

| t-Butyl hypochlorite |

| This compound |

| Thiadecalin 1-oxide |

| Thietane 1-oxide |

| Trioctylborane |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing Thiane 1-oxide, and how should they be applied?

- Methodological Answer : Use ¹³C NMR spectroscopy to analyze chemical shifts and assign stereochemistry, referencing established datasets (e.g., Table IV in J. Org. Chem. ). Compare observed shifts with literature values for structural validation. Supplement with IR spectroscopy (to identify S=O stretching bands) and mass spectrometry (for molecular ion confirmation). Ensure sample purity via chromatography before analysis.

Q. How should a synthesis protocol for this compound be designed to ensure reproducibility?